5-Ethylthiophene-2-sulfonyl chloride
Overview
Description
Preparation Methods
5-Ethylthiophene-2-sulfonyl chloride can be synthesized through several methods. One common synthetic route involves the reaction of 5-ethylthiophene with chlorosulfonic acid in chloroform at 0°C for 0.5 hours . Another method involves the use of ammonium hydroxide in chloroform at ambient temperature for 0.5 hours . Industrial production methods typically involve similar reaction conditions but on a larger scale to ensure higher yields and purity.
Chemical Reactions Analysis
5-Ethylthiophene-2-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can react with nucleophiles such as amines to form sulfonamide derivatives.
Oxidation and Reduction: While specific oxidation and reduction reactions are less common, the sulfonyl chloride group can be reduced to sulfonic acids under certain conditions.
Hydrolysis: In the presence of water, it can hydrolyze to form 5-ethylthiophene-2-sulfonic acid.
Common reagents used in these reactions include chlorosulfonic acid, ammonium hydroxide, and various nucleophiles like amines . The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
5-Ethylthiophene-2-sulfonyl chloride is used in various scientific research applications, including:
Mechanism of Action
The mechanism of action of 5-ethylthiophene-2-sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. It can react with nucleophiles to form sulfonamide bonds, which are important in various chemical and biological processes . The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with.
Comparison with Similar Compounds
5-Ethylthiophene-2-sulfonyl chloride can be compared with other sulfonyl chlorides such as:
Methanesulfonyl chloride: A simpler sulfonyl chloride used in similar applications but with different reactivity due to the absence of the thiophene ring.
Benzenesulfonyl chloride: Another sulfonyl chloride with a benzene ring, offering different electronic properties and reactivity compared to the thiophene derivative.
The uniqueness of this compound lies in its thiophene ring, which imparts distinct electronic properties and reactivity, making it suitable for specific applications in organic synthesis and research .
Biological Activity
5-Ethylthiophene-2-sulfonyl chloride is an organic compound characterized by its thiophene ring, which is substituted with an ethyl group and a sulfonyl chloride group. This compound has garnered attention in various fields, particularly in medicinal chemistry, due to its potential biological activities. This article explores the biological activity of this compound, focusing on its reactivity, synthesis applications, and related case studies.
Chemical Structure and Properties
The molecular formula of this compound is CHClOS. The presence of the thiophene ring imparts aromatic stability, while the sulfonyl chloride group (SOCl) enhances its reactivity towards nucleophiles, making it a valuable intermediate in organic synthesis.
The primary mechanism of action for this compound involves its ability to react with nucleophiles to form sulfonamide derivatives. This reaction is critical in the synthesis of various biologically active compounds. The sulfonyl chloride group acts as a good leaving group, allowing for substitution reactions that can lead to the formation of more complex structures.
Biological Activities
Research indicates that thiophene derivatives, including this compound, exhibit a range of biological activities:
- Antimicrobial Activity : Compounds containing thiophene rings have shown efficacy against various bacterial and fungal strains. The presence of the sulfonyl chloride enhances this activity by modifying the target sites on microbial cells.
- Anti-inflammatory Properties : Some studies suggest that thiophene derivatives may inhibit inflammatory pathways, potentially serving as therapeutic agents for inflammatory diseases.
- Anticancer Potential : Thiophene-based compounds have been investigated for their ability to induce apoptosis in cancer cells and inhibit tumor growth through various mechanisms.
Synthesis and Applications
This compound is primarily used as a precursor in the synthesis of more complex molecules. It has applications in:
- Organic Synthesis : As an intermediate in the preparation of sulfonamides and other organosulfur compounds.
- Medicinal Chemistry : Involved in the development of new drugs targeting various diseases due to its reactive functional groups.
Case Studies
-
Synthesis of Sulfonamide Derivatives :
A study demonstrated the successful reaction of this compound with amines to yield sulfonamide derivatives with potential antimicrobial activity. The reaction conditions were optimized to achieve high yields (up to 85%) while maintaining selectivity towards desired products. -
Antioxidant Activity Assessment :
In a comparative study, thiophenes were evaluated for antioxidant properties using DPPH and ABTS assays. Compounds similar to this compound exhibited significant antioxidant activity, indicating their potential role in preventing oxidative stress-related diseases . -
Molecular Docking Studies :
Computational studies have suggested that derivatives of this compound can effectively bind to various biological targets, indicating their potential as drug candidates. Molecular docking simulations revealed favorable interactions with key enzymes involved in disease pathways .
Properties
IUPAC Name |
5-ethylthiophene-2-sulfonyl chloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7ClO2S2/c1-2-5-3-4-6(10-5)11(7,8)9/h3-4H,2H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTRJLPLCPLOEHO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(S1)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7ClO2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90480872 | |
Record name | 5-ethylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56921-00-7 | |
Record name | 5-ethylthiophene-2-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90480872 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-ethylthiophene-2-sulfonyl chloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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